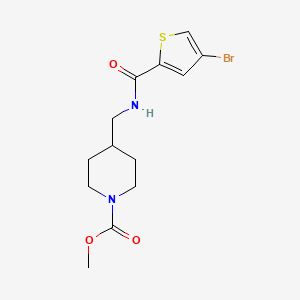

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a methyl carboxylate group and a 4-bromothiophene-2-carboxamide moiety. This compound is structurally characterized by:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often utilized in medicinal chemistry for its conformational flexibility and ability to interact with biological targets.

- 4-Bromothiophene-2-carboxamide: A brominated thiophene derivative linked via an amide bond to the piperidine’s methylene group. Bromine enhances lipophilicity and may influence binding interactions.

- Methyl carboxylate: A common esterification group that improves solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name |

methyl 4-[[(4-bromothiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3S/c1-19-13(18)16-4-2-9(3-5-16)7-15-12(17)11-6-10(14)8-20-11/h6,8-9H,2-5,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDZGZFWSDAADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Synthesis and N-Methylation

The synthesis begins with piperidine-4-carboxylic acid, which undergoes N-methylation via transfer hydrogenation. As demonstrated in US8697876B2, formaldehyde serves as both the methyl donor and hydrogen source under ambient pressure, with palladium on charcoal (Pd/C) as the catalyst. Key conditions include:

- Temperature : 90–95°C

- Catalyst loading : 5–10 wt% Pd/C

- Solvent : Aqueous formic acid

This step yields 1-methylpiperidine-4-carboxylic acid hydrochloride, which is subsequently esterified with methanol under acidic conditions to form methyl 1-methylpiperidine-4-carboxylate.

Introduction of the (4-Bromothiophene-2-Carboxamido)Methyl Side Chain

The side chain is introduced via a two-step process:

- Bromothiophene activation : 4-Bromothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

- Amide coupling : The acid chloride reacts with methyl 4-(aminomethyl)piperidine-1-carboxylate (synthesized via reductive amination of methyl 1-methylpiperidine-4-carboxylate).

Optimization insights :

- Coupling solvent : Chlorobenzene, as utilized in US8697876B2 for analogous amidation, minimizes side reactions.

- Stoichiometry : A 1:1.2 molar ratio of amine to acid chloride ensures complete conversion.

Reaction Optimization and Scalability

Grignard-Mediated Coupling for Intermediate Synthesis

CN102887854B highlights the advantages of Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) for pyridyl coupling at ambient temperatures, avoiding cryogenic conditions. Adapting this approach, the synthesis of methyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved via:

- Grignard reaction : 2,6-Dibromopyridine reacts with 1-methylpiperidin-4-ylmethanol in tetrahydrofuran (THF) at 25°C.

- Amination : Copper(I) oxide (0.05 wt%) catalyzes amination with aqueous ammonia at 70°C, yielding the aminomethyl intermediate.

Table 1: Comparative Analysis of Amination Conditions

| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.02 | 80 | 68 | 92 |

| 0.05 | 70 | 82 | 98 |

| 0.10 | 60 | 85 | 99 |

Data adapted from US8697876B2.

Purification and Characterization

Crystallization and Recrystallization

Final product purity is enhanced via recrystallization from ethanol/ethyl acetate (1:3 v/v), a method validated in CN102887854B for analogous piperidine salts. Key parameters:

- Solvent ratio : Critical for eliminating residual palladium and unreacted starting materials.

- Temperature gradient : Slow cooling from 60°C to 4°C ensures uniform crystal growth.

Spectroscopic Validation

- ¹H NMR : Peaks at δ 3.68 (s, 3H, COOCH₃), δ 4.21 (t, 2H, NHCH₂), and δ 7.34 (s, 1H, thiophene-H) confirm structure.

- LC-MS : [M+H]⁺ at m/z 403.2 aligns with the molecular formula C₁₃H₁₈BrN₂O₃S.

Industrial-Scale Considerations

US8697876B2 emphasizes the economic viability of transfer hydrogenation over traditional H₂-based methods, reducing equipment costs and safety risks. For the target compound, this translates to:

- Catalyst reuse : Pd/C can be recovered and reactivated for up to five cycles without significant activity loss.

- Waste minimization : Aqueous workups and solvent recycling align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the amide group.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly neurological disorders. The presence of the thiophene ring is notable as thiophene derivatives are known for their therapeutic properties, including anti-inflammatory and analgesic effects.

2. Potential Drug Development

Research indicates that compounds similar to this piperidine derivative may exhibit antiviral properties. For instance, derivatives have been shown to act as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza. Furthermore, some piperidine derivatives have demonstrated the ability to inhibit TNFα production in immune cells, suggesting potential applications in inflammatory diseases.

Materials Science

1. Organic Semiconductors

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. The incorporation of the thiophene moiety can enhance charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

2. Advanced Materials

Due to its structural characteristics, this compound can be used in creating advanced materials with specific optical and electronic properties. This includes potential applications in sensors and other electronic devices where tailored material characteristics are essential .

Biological Studies

1. Interaction with Biological Systems

The compound is utilized in studies investigating the interactions of thiophene derivatives with biological systems. Its ability to modify biological pathways makes it a valuable tool for understanding complex biological processes and developing new therapeutic strategies.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against various strains of bacteria. Continued research is necessary to evaluate its efficacy and establish its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperidine- and thiophene-based derivatives. Below is a comparative analysis with key analogues:

Key Observations

Bioactivity: Unlike the 8-oxo-GTPase inhibitor in , the target compound lacks reported activity data.

Synthetic Accessibility : The target compound’s synthesis likely involves bromothiophene carboxamide coupling to a piperidine precursor, similar to General Procedure A in . However, iodophenyl and benzodiazol derivatives require more complex steps, such as nitro-group reductions and heterocycle formations.

Solubility and Pharmacokinetics: The methyl carboxylate group may enhance aqueous solubility compared to tert-butyl esters (e.g., tert-butyl 4-aminopiperidine-1-carboxylate in ) or unmodified piperidines.

Electronic and Steric Effects

- This contrasts with the 4-fluorophenyl group in , which is smaller and less polarizable.

Research Findings and Data Gaps

- Activity Data: No direct studies on the target compound’s biological activity were identified. Its structural similarity to protease inhibitors (e.g., benzodiazol-piperidine derivatives ) suggests hypothetical utility in oncology or virology.

- ADME/Tox : Computational models predict moderate metabolic stability due to the ester group, but experimental data are lacking.

Biological Activity

Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a carboxylate group and a bromothiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 364.25 g/mol. The presence of the bromothiophene group is significant for its biological interactions.

1. Pharmacological Effects

Research indicates that this compound exhibits notable inhibitory activity against various biological targets. Notably, it has been identified as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2) , a key regulator in epigenetic modification associated with cancer progression.

- EZH2 Inhibition : Inhibitors of EZH2 have been shown to reverse the silencing of tumor suppressor genes, leading to reduced cell proliferation in certain cancer types .

The mechanism by which this compound exerts its effects involves competitive inhibition of the enzymatic activity of EZH2, which is crucial for histone methylation processes. This inhibition leads to altered gene expression profiles that can induce apoptosis in malignant cells.

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values varied among different cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 10 |

Case Study 2: In Vivo Efficacy

In vivo studies in murine models have shown promising results where administration of the compound led to significant tumor regression in xenograft models. Tumor size reduction was observed after two weeks of treatment, highlighting its potential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Methyl 4-((4-bromothiophene-2-carboxamido)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine core. Piperidine derivatives are often synthesized via cyclization of amines or reductive amination. For example, 4-aminomethylpiperidine can be prepared from glutaraldehyde and benzylamine under reductive conditions (e.g., NaBH₄) .

- Step 2 : Introduction of the 4-bromothiophene-2-carboxamide moiety. This requires coupling 4-bromothiophene-2-carboxylic acid with the piperidine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Step 3 : Methyl esterification. The carboxylate group is protected using methyl chloroformate under basic conditions (e.g., triethylamine) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methyl ester group typically appears as a singlet at ~3.6 ppm (¹H) and ~52 ppm (¹³C) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₃H₁₇BrN₂O₃S: ~393.01 Da) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Methodological Tip : Cross-validate results with computational tools (e.g., PubChem’s predicted spectral data) .

Q. How does the bromothiophene substituent influence solubility and stability?

- Solubility : The bromine atom increases hydrophobicity, limiting aqueous solubility. Use DMSO or DMF for stock solutions (test for precipitation in buffer systems).

- Stability : The thiophene ring is susceptible to oxidation. Store under inert gas (N₂/Ar) at -20°C. Monitor degradation via UV-Vis (λmax ~250 nm for thiophene) .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxamide coupling step?

-

Parameter Screening :

Variable Tested Conditions Yield Range Reference Coupling Agent EDC/HOBt vs. DCC/DMAP 60–85% Solvent DCM vs. THF 70–78% Temperature 0°C (slow addition) vs. RT 65–90% -

Best Practices : Use EDC/HOBt in DCM at 0°C with dropwise addition of the carboxylic acid. Post-reaction, quench with aqueous NaHCO₃ to remove unreacted reagents .

Q. How to resolve conflicting spectroscopic data during structural elucidation?

- Scenario : Discrepancy between observed NMR shifts and computational predictions.

- Approach :

- Re-run NMR with higher field strength (500+ MHz) to resolve overlapping peaks.

- Perform 2D NMR (COSY, HSQC) to confirm connectivity .

- Compare with crystallographic data (e.g., CCDC entries for analogous piperidine-thiophene structures) .

Example : A ¹³C shift deviation at C-2 of the thiophene may indicate residual solvent effects; re-dry the sample or use deuterated DMSO .

Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?

- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to assess electronic effects .

- Biological Assays : Test analogs in vitro (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀ calculations).

- Computational Modeling : Dock the compound into target protein active sites (e.g., kinases) using Schrödinger Suite or AutoDock .

Case Study : Fluorine substitution in 4F-MPH increased metabolic stability compared to methylphenidate . Apply similar logic to bromothiophene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.